Confirmed Crystallographic Binding to EV-D68 3C Protease vs. Structurally Uncharacterized Analogs
N-(Pyridin-2-yl)-1,4-dioxane-2-carboxamide is a validated crystallographic fragment hit for Enterovirus D68 3C protease. Its binding mode has been experimentally determined at 1.66 Å resolution (PDB ID: 7GOZ), a feature not available for closely related dioxane carboxamide analogs [1]. In contrast, numerous in-class compounds like N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide (CAS 1375982-45-8) or N-cycloheptyl-1,4-dioxane-2-carboxamide lack any public structural data for this target . The availability of high-resolution structural data enables immediate structure-guided optimization, a critical advantage for medicinal chemistry campaigns.
| Evidence Dimension | Availability of target-ligand co-crystal structure |
|---|---|
| Target Compound Data | Co-crystal structure with EV-D68 3C protease solved at 1.66 Å (PDB: 7GOZ) |
| Comparator Or Baseline | Closest analogs (e.g., N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide; N-cycloheptyl-1,4-dioxane-2-carboxamide): No publicly available structural data with target |
| Quantified Difference | Structural data vs. no structural data |
| Conditions | X-ray crystallography; PanDDA fragment screening pipeline |
Why This Matters
The existence of a co-crystal structure dramatically reduces the time and resources needed for hit-to-lead optimization, directly influencing procurement decisions for fragment-based drug discovery.
- [1] RCSB Protein Data Bank. (2023). 7GOZ: PanDDA analysis group deposition -- Crystal Structure of Enterovirus D68 3C Protease in complex with Z381474098. View Source
